molecular formula C16H9Cl2NO3 B2882564 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide CAS No. 318272-33-2

2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Cat. No.: B2882564
CAS No.: 318272-33-2
M. Wt: 334.15
InChI Key: ZBBVALVBAUOYBG-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a complex organic compound characterized by its anthracene core structure with chloro and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multiple steps, starting with the chlorination of anthracene to introduce chlorine atoms at specific positions

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Chlorination reactions often use reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of other chlorinated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its anthracene core makes it a valuable precursor in organic synthesis.

Biology: In biological research, it serves as a probe or inhibitor in studying enzyme activities and molecular interactions. Its fluorescence properties can be utilized in imaging techniques.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific biological pathways. Its structural similarity to other bioactive compounds makes it a candidate for drug design.

Industry: In the industrial sector, it may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 9,10-Anthracenedione

  • Chloroanthracene derivatives

  • Acetamide derivatives

Uniqueness: 2-Chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide stands out due to its specific substitution pattern and the presence of both chloro and acetamide groups, which confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-chloro-N-(3-chloro-9,10-dioxoanthracen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3/c17-7-14(20)19-13-6-11-10(5-12(13)18)15(21)8-3-1-2-4-9(8)16(11)22/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBVALVBAUOYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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